molecular formula C10H11ClFNO2S B4670993 N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide

N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide

Cat. No. B4670993
M. Wt: 263.72 g/mol
InChI Key: OIUSRCATEUEPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide, commonly known as AFM13, is a small molecule drug candidate that has shown promising results in preclinical and clinical studies. This compound is a bispecific antibody that targets both CD30, a protein expressed on the surface of Hodgkin lymphoma and anaplastic large cell lymphoma cells, and CD16A, an activating receptor expressed on the surface of natural killer cells.

Mechanism of Action

AFM13 works by binding to both CD30 and CD16A, which brings natural killer cells in close proximity to cancer cells expressing CD30. This leads to the activation of natural killer cells, which then release cytotoxic molecules that kill the cancer cells. This mechanism of action is known as antibody-dependent cellular cytotoxicity (ADCC).
Biochemical and Physiological Effects:
AFM13 has been shown to have potent and selective killing of CD30-expressing cancer cells by natural killer cells. In addition, AFM13 has been shown to have a favorable safety profile in clinical studies, with no dose-limiting toxicities observed.

Advantages and Limitations for Lab Experiments

AFM13 has several advantages for lab experiments, including its potent and selective killing of CD30-expressing cancer cells, its favorable safety profile, and its ability to induce ADCC. However, there are also limitations to using AFM13 in lab experiments, including the cost and complexity of synthesizing the compound and the need for specialized equipment and expertise to perform the experiments.

Future Directions

There are several future directions for the research and development of AFM13. One potential direction is to investigate the use of AFM13 in combination with other therapies, such as checkpoint inhibitors or chemotherapy, to enhance its efficacy. Another potential direction is to explore the use of AFM13 in other types of cancer that express CD30. Finally, there is a need to further optimize the synthesis and formulation of AFM13 to improve its potency, stability, and pharmacokinetic properties.

Scientific Research Applications

AFM13 has been extensively studied in preclinical and clinical studies for its potential use in the treatment of Hodgkin lymphoma and anaplastic large cell lymphoma. In preclinical studies, AFM13 has been shown to induce potent and selective killing of CD30-expressing cancer cells by natural killer cells. In clinical studies, AFM13 has demonstrated promising results in patients with relapsed or refractory Hodgkin lymphoma and anaplastic large cell lymphoma.

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-prop-2-enylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2S/c1-2-6-13-16(14,15)7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUSRCATEUEPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Reactant of Route 2
N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Reactant of Route 3
N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Reactant of Route 4
N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Reactant of Route 6
N-allyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.